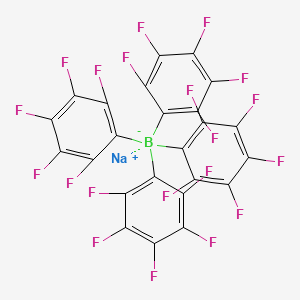
Sodium tetrakis(pentafluorophenyl)borate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium tetrakis(pentafluorophenyl)borate involves several key steps, including the preparation of pentafluorophenylboronic acid as an intermediary. The process is characterized by its specificity in combining boron with pentafluorophenyl groups to form a stable compound. Studies on the electrolytic production of related boron compounds from sodium metaborate suggest a complex interplay of reactions under high temperatures and specific conditions, highlighting the intricate nature of synthesizing boron-based chemicals (Calabretta & Davis, 2007).
Molecular Structure Analysis
The molecular structure of sodium tetrakis(pentafluorophenyl)borate is distinguished by the central boron atom coordinated to four pentafluorophenyl groups. This arrangement results in a highly symmetric structure with significant implications for its reactivity and interaction with other molecules. The structural analysis of borate glasses provides insights into the arrangement of borate networks, which can be analogous to understanding the structural behavior of sodium tetrakis(pentafluorophenyl)borate in various environments (Meera & Ramakrishna, 1993).
Chemical Reactions and Properties
Sodium tetrakis(pentafluorophenyl)borate participates in a range of chemical reactions, leveraging its unique structure for applications in catalysis and material science. Its reactivity is influenced by the electronic properties of the boron center and the fluorinated phenyl groups, enabling it to act as an effective Lewis acid in various chemical transformations. The research on sodium borohydride, a related boron compound, sheds light on the potential reactivity pathways and the role of boron in hydrogen storage and release mechanisms, which could be relevant for understanding the broader chemical properties of boron compounds (Santos & Sequeira, 2011).
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization : It is used as a co-catalyst in metallocene-based industrial processes for the homogeneous polymerization of olefins. This application has been explored since the early 1960s, with a recent increase in its exploitation for catalysis purposes (Piers & Chivers, 1998).
Friedel-Crafts Benzylation Reactions : Lithium tetrakis(pentafluorophenyl)borate, a variant of the compound, effectively catalyzes Friedel–Crafts benzylation reactions of aromatic compounds with benzyl chloride or mesylate and their substituted derivatives (MukaiyamaTeruaki et al., 2000).
Photopolymerization of Epoxy Silicones : Diaryliodonium tetrakis(pentafluorophenyl)borate salts are found to be highly reactive photoinitiators, particularly suitable for the cationic polymerization of epoxy silicones (Castellanos et al., 1996).
Carbon Dioxide Fixation : This compound, particularly in its calcium and barium salt forms, significantly enhances carbon dioxide fixation, a property that can be exploited for environmental applications (Chaban et al., 2017).
Glycosylation Reactions : The trityl tetrakis(pentafluorophenyl)borate variant is used for the stereoselective synthesis of disaccharides in glycosylation reactions (Takeuchi et al., 2000).
Synthesis of Electrolytes for Batteries : In a study, tetraarylphosphonium/tetrakis(pentafluorophenyl)borate salts were synthesized and their conductance/conductivity in low-polarity media was measured, suggesting their potential as electrolytes in advanced batteries (Mandouma, 2018).
Safety And Hazards
Sodium tetrakis(pentafluorophenyl)borate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPYLCTDFECPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24BF20Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrakis(pentafluorophenyl)borate | |
CAS RN |
149213-65-0 | |
| Record name | Sodium tetrakis pentafluorophenyl borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)
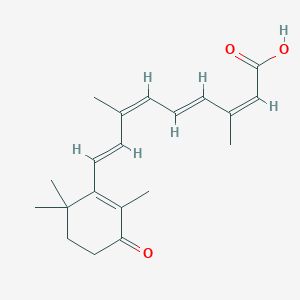
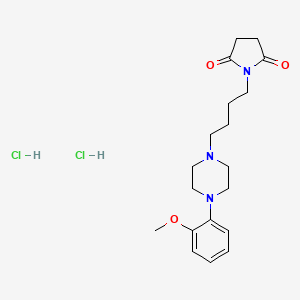

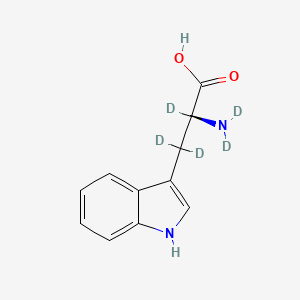
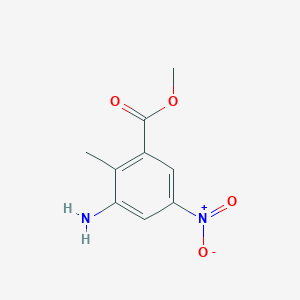
![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)